![molecular formula C24H34N2O6S2 B5232818 1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine](/img/structure/B5232818.png)
1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine
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Overview
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves various chemical reactions, including Mannich reactions and coupling reactions. For instance, a study by Prabawati et al. (2016) described the synthesis of a similar compound through a Mannich reaction using phenol derivatives, which highlighted the potential to create a variety of piperazine-based compounds with antioxidant capabilities (Prabawati, 2016).
Molecular Structure Analysis
X-ray crystallography plays a crucial role in analyzing the molecular structure of piperazine derivatives. For example, the crystal structure of N,N’-bis(4-Butoxyphenyl)piperazine was determined by Kubo et al. (2016), offering insights into the molecular arrangement and confirming the anti conformation of aromatic rings across the piperazine ring (Kubo et al., 2016).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, contributing to their wide range of applications. The formation of sulfonamide bonds, for example, is a key reaction for many piperazine compounds, influencing their chemical properties and potential as therapeutic agents (Berredjem et al., 2010).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, density, and thermal stability, are critical for their application in various fields. Studies on homopolyamides based on piperazine derivatives have highlighted their high thermal stability, indicating their potential for use in high-performance materials (Asundaria et al., 2010).
properties
IUPAC Name |
1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O6S2/c1-3-5-19-31-21-7-11-23(12-8-21)33(27,28)25-15-17-26(18-16-25)34(29,30)24-13-9-22(10-14-24)32-20-6-4-2/h7-14H,3-6,15-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTDJXDHMAVRAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(4-butoxyphenyl)sulfonyl]piperazine |
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